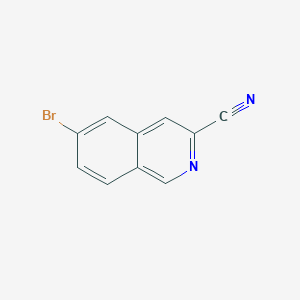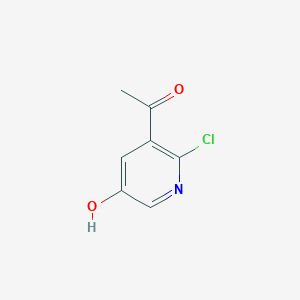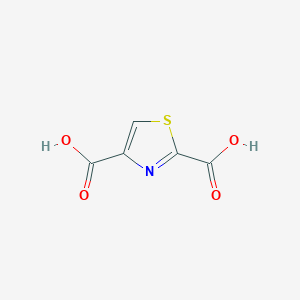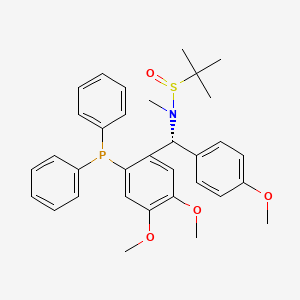
6-Bromoisoquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoisoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5BrN2 It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a nitrile group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Buchwald–Hartwig amination, which involves the coupling of 6-bromoisoquinoline with a suitable nitrile source under palladium catalysis . The reaction conditions often include the use of Pd(dba)2 with BINAP and Cs2CO3 in THF, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of 6-Bromoisoquinoline-3-carbonitrile may involve large-scale optimization of the aforementioned synthetic routes. The process is scaled up to produce significant quantities while maintaining high purity and yield. Factors such as catalyst selection, reaction stoichiometry, and purification methods are optimized to ensure cost-effectiveness and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura and Buchwald–Hartwig coupling reactions to form C-C and C-N bonds, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts like Pd(dba)2, along with ligands such as BINAP, are frequently employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-Bromoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Bromoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-Bromoisoquinoline: Lacks the nitrile group, making it less versatile in certain synthetic applications.
3-Cyanoisoquinoline:
Uniqueness: 6-Bromoisoquinoline-3-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which confer distinct reactivity and enable a wide range of chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research fields .
Propriétés
Formule moléculaire |
C10H5BrN2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
6-bromoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H |
Clé InChI |
QBOMHKQTYGDRHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C=C1Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)

![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)
![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)


![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)


